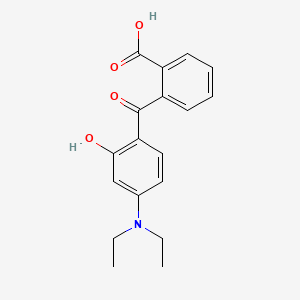

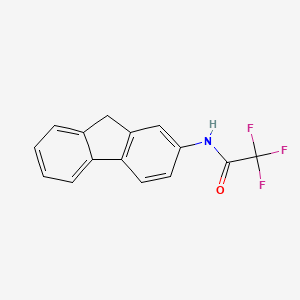

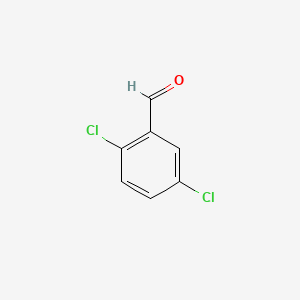

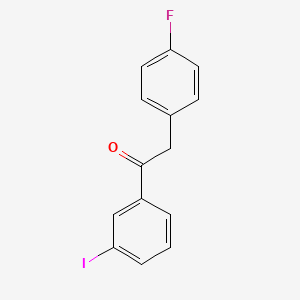

2-(4-Fluorophenyl)-3'-iodoacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound would be described in terms of its molecular structure, including the types and arrangement of its atoms.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.Applications De Recherche Scientifique

-

Synthesis of 2-amino-4-arylpyrimidine derivatives

- Field : Organic Chemistry

- Application : 2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

- Method : The exact method is not specified, but it involves the use of 2-(4-Fluorophenyl)ethylamine as a nucleophile .

- Results : The result is the synthesis of 2-amino-4-arylpyrimidine derivatives .

-

Preparation of ortho-metalated primary phenethylamines

- Field : Organometallic Chemistry

- Application : 2-(4-Fluorophenyl)ethylamine is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .

- Method : The exact method is not specified, but it involves the use of 2-(4-Fluorophenyl)ethylamine in the preparation of ortho-metalated primary phenethylamines .

- Results : The result is the formation of complexes containing six-membered palladacycles .

-

Synthesis of a bioactive molecule

- Field : Medicinal Chemistry

- Application : The work describes the synthesis of a bioactive molecule 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline .

- Method : The exact method is not specified, but it involves the synthesis of a bioactive molecule .

- Results : The compound showed significant activity against S. typhi and a positive antioxidant activity shown by reduction in color with percentage inhibition of 89% .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : The exact method is not specified, but it involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Multistimuli-Responsive Chromic Behaviors

- Field : Materials Chemistry

- Application : The work describes the synthesis of a guest molecule 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2), whose ketone–enol tautomerism in aqueous solution is governed by pH values .

- Method : The exact method is not specified, but it involves the synthesis of a guest molecule .

- Results : The solid-state inclusion complex formed β-cyclodextrin (β-CD) and FOV2+ demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .

-

Synthesis of Schiff Base Complexes

- Field : Inorganic Chemistry

- Application : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results : The result is the synthesis of a new series of metal complexes .

-

Antiviral Activity

- Field : Pharmaceutical Sciences

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : The exact method is not specified, but it involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Pharmaceutical Applications of Fluorinated Phenylalanines

- Field : Pharmaceutical Sciences

- Application : Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .

- Method : The exact method is not specified, but it involves the synthesis of various scaffolds of fluorinated phenylalanines for screening different pharmacological activities .

- Results : Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

-

Synthesis of β,β-Difluorophenylalanine Analogs

- Field : Organic Chemistry

- Application : 2-Phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde proved to be key starting points for the synthesis of β,β-difluorophenylalanine analogs .

- Method : The conversion of 2-Phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde into their respective cyanohydrins followed by acid hydrolysis with gaseous HCl in ethanol afforded the α-hydroxy esters .

- Results : The result is the synthesis of β,β-difluorophenylalanine analogs .

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1-(3-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSLRBSSZMLUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642351 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-3'-iodoacetophenone | |

CAS RN |

898784-85-5 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.